2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride
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Overview
Description
2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring substituted with an amino group and a ketone group, making it a valuable intermediate in the synthesis of various heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with an appropriate amine under acidic conditions. The reaction is usually carried out in ethanol as a solvent, with the addition of hydrochloric acid to facilitate the formation of the hydrochloride salt. The reaction mixture is stirred at room temperature for several hours, followed by the addition of a base such as sodium bicarbonate to neutralize the excess acid. The product is then isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The purification process may involve additional steps such as chromatography to remove impurities and obtain a highly pure product .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives
Scientific Research Applications
2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may act as an inhibitor of certain kinases, which are involved in cell signaling and regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-aminopyrazole
- 4-aminopyrazole
- 5-aminopyrazole
Uniqueness
2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other aminopyrazoles, this compound exhibits different reactivity and potential therapeutic applications, making it a valuable molecule for further research and development .
Properties
IUPAC Name |
2-amino-1-(2-methylpyrazol-3-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c1-9-5(2-3-8-9)6(10)4-7;/h2-3H,4,7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHPTMAZPHAJDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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